1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine

Catalog No.
S964827
CAS No.
904304-57-0
M.F
C49H94NO8P
M. Wt
856.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine

CAS Number

904304-57-0

Product Name

1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine

IUPAC Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-docos-13-enoyl]oxypropyl] (Z)-docos-13-enoate

Molecular Formula

C49H94NO8P

Molecular Weight

856.2 g/mol

InChI

InChI=1S/C49H94NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-48(51)55-45-47(46-57-59(53,54)56-44-43-50)58-49(52)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,47H,3-16,21-46,50H2,1-2H3,(H,53,54)/b19-17-,20-18-/t47-/m1/s1

InChI Key

VBZSMBBOZFITID-FRWASNMLSA-N

SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCC=CCCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC

1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine is a phospholipid that belongs to the class of phosphatidylethanolamines. Its chemical formula is C49H94NO8P, and it has a molecular weight of approximately 856.25 g/mol. This compound features two erucic acid chains (a long-chain fatty acid) attached to the glycerol backbone, making it a significant component in various biological membranes and lipid formulations. Notably, it exhibits both hydrophilic and hydrophobic properties due to its phosphoethanolamine head group and fatty acid tails, which contribute to its amphiphilic nature .

Typical for phospholipids:

  • Hydrolysis: In the presence of water and enzymes like phospholipases, it can be hydrolyzed into glycerol, free fatty acids, and phosphoethanolamine.
  • Transesterification: This reaction can occur with alcohols to form different glycerophospholipids.
  • Oxidation: The unsaturated bonds in the erucic acid chains may undergo oxidation, affecting the stability and functionality of the lipid.

These reactions are crucial for understanding the behavior of this compound in biological systems and lipid chemistry .

1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine exhibits several biological activities:

  • Membrane Formation: It plays a critical role in forming lipid bilayers, essential for cellular membranes.
  • Cell Signaling: This compound is involved in signaling pathways due to its ability to interact with proteins and other lipids within membranes.
  • Drug Delivery: Its amphiphilic nature allows it to encapsulate drugs, making it useful in pharmaceutical formulations for targeted delivery.

Research indicates that phosphatidylethanolamines like this compound may also influence membrane fluidity and protein interactions, which are vital for cell function .

The synthesis of 1,2-dierucoyl-sn-glycero-3-phosphoethanolamine can be achieved through various methods:

  • Chemical Synthesis: This involves the esterification of erucic acid with glycerol followed by phosphorylation using phosphoric acid or its derivatives.
  • Enzymatic Synthesis: Lipases can catalyze the formation of this compound from glycerol and erucic acid under controlled conditions.
  • Lipid Extraction: It can also be isolated from natural sources where it is present as part of complex lipid mixtures.

Each method has its advantages regarding yield, purity, and environmental impact .

1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine has several applications across various fields:

  • Pharmaceuticals: Used as an excipient in drug formulations for improving solubility and bioavailability.
  • Cosmetics: Incorporated into skincare products for its emulsifying properties.
  • Research: Utilized in studies involving membrane dynamics and lipid interactions.

Its versatility makes it valuable in both commercial products and scientific research .

Interaction studies involving 1,2-dierucoyl-sn-glycero-3-phosphoethanolamine focus on its role within biological membranes:

  • Protein Interactions: Research has shown that this compound can interact with various membrane proteins, influencing their function and stability.
  • Lipid-Lipid Interactions: It participates in forming lipid rafts that play a role in cellular signaling pathways.
  • Drug Interactions: Studies indicate that this phospholipid can enhance the efficacy of certain drugs by facilitating their incorporation into cellular membranes.

These interactions are crucial for understanding how this compound functions within biological systems .

1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine shares structural similarities with other phosphatidylethanolamines. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamineContains two oleic acid chainsMore common in biological membranes
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamineContains two palmitic acid chainsHigher melting point due to saturated fatty acids
1,2-Distearoyl-sn-glycero-3-phosphoethanolamineContains two stearic acid chainsOften used in liposomal drug delivery systems

The uniqueness of 1,2-dierucoyl-sn-glycero-3-phosphoethanolamine lies in its long-chain erucic acid components, which contribute to its specific physical properties and biological activities compared to other similar compounds. These differences can influence membrane fluidity, permeability, and interaction with proteins .

Physical Description

Solid

XLogP3

14.9

UNII

Y3J2D986J5

Wikipedia

1,2-dierucoyl-sn-glycero-3-phosphoethanolamine

Dates

Modify: 2024-02-18

Explore Compound Types